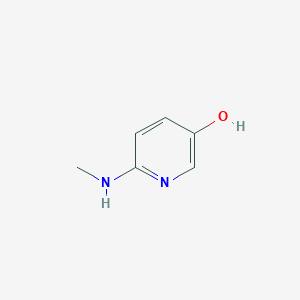

6-(Methylamino)pyridin-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

6-(methylamino)pyridin-3-ol |

InChI |

InChI=1S/C6H8N2O/c1-7-6-3-2-5(9)4-8-6/h2-4,9H,1H3,(H,7,8) |

InChI Key |

GLMOETVLMWPNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Pyridin-3-ol Derivatives

A principal synthetic route involves nucleophilic substitution on a halogenated pyridin-3-ol precursor, such as 6-chloropyridin-3-ol, with methylamine. This reaction typically proceeds under mild conditions in an organic solvent like tetrahydrofuran (THF) at temperatures ranging from 0 to 25 °C. The methylamine acts as a nucleophile, displacing the chlorine atom at the 6-position to form the methylamino substituent.

-

6-chloropyridin-3-ol + methylamine → this compound

-

- Solvent: Tetrahydrofuran (THF) or similar aprotic solvent

- Temperature: 0–25 °C

- Time: Several hours to ensure completion

- Purification: Crystallization or chromatographic techniques to isolate the pure product

This method is analogous to the preparation of 6-(methylamino)pyridin-3-ylboronic acid hydrochloride, where 6-chloropyridin-3-ylboronic acid reacts with methylamine under similar conditions.

Alternative Synthetic Routes via Protected Intermediates

In some cases, the synthesis may proceed via protected intermediates or derivatives such as 2-methoxy-6-(methylamino)pyridine, which can be converted to the target compound by demethylation of the methoxy group to yield the hydroxyl group at the 3-position.

-

2-chloro-6-methoxypyridine reacts with aqueous methylamine at elevated temperatures (around 170 °C) in a sealed tube for several hours to yield 2-methoxy-6-(methylamino)pyridine, which can be further transformed chemically to this compound.

-

- Solvent: Water (aqueous methylamine solution)

- Temperature: 170 °C (sealed tube)

- Time: 7 hours

- Purification: Extraction with dichloromethane, drying, and column chromatography

This approach, although less direct, allows for structural modifications and exploration of analogues.

Industrial Scale and Continuous Flow Methods

Industrial synthesis of this compound or closely related compounds often employs automated reactors and continuous flow systems to optimize yield and purity. These systems allow precise control over reaction parameters and minimize by-product formation.

-

- Automated dosing of reagents

- Temperature control within narrow ranges (0–25 °C)

- Continuous removal of product to drive equilibrium

- Use of environmentally benign solvents and reagents when possible

Such processes are designed to be scalable and reproducible, ensuring consistent product quality for pharmaceutical or material science applications.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Aromatic Substitution

The core reaction mechanism for the preparation involves nucleophilic aromatic substitution (S_NAr) of the halogen substituent by methylamine. The electron-deficient pyridine ring facilitates this substitution, especially when the leaving group is chlorine.

Summary Table of Preparation Methods

Research Findings and Applications

The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in organic synthesis.

It is investigated as a biochemical probe and potential enzyme inhibitor in medicinal chemistry, especially in cancer research.

Industrial processes focus on minimizing impurities such as tungsten from oxidation catalysts and improving yield by in situ oxidation methods.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Methylamino)pyridin-3-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases, including neurodegenerative disorders.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-(Methylamino)pyridin-3-OL with key analogs, highlighting substituent effects on properties:

*Estimated based on analogs like 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in the target compound is electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing iodo (-I) group in 6-iodo-5-methoxypyridin-3-ol .

- Hydrogen Bonding: The hydroxyl (-OH) and methylamino (-NHCH₃) groups in the target compound increase hydrogen-bonding capacity relative to 3-hydroxy-6-methylpyridine (-CH₃ substituent) .

- Steric Effects: Bulky substituents (e.g., 3-methoxyphenoxy in ) reduce synthetic accessibility, as seen in discontinued products .

Physical and Chemical Properties

- Acidity (pKa) : The hydroxyl group in pyridin-3-ol derivatives typically has a pKa between 8–10. For 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol, the pKa is 9.11 , suggesting the target compound’s hydroxyl group may exhibit similar acidity.

- Thermal Stability : Aromatic compounds with hydroxymethylphenyl groups (e.g., ) show high boiling points (~468°C) due to increased molecular weight and intermolecular interactions. The target compound’s lower molecular weight (124.14 g/mol) likely results in lower thermal stability .

Biological Activity

6-(Methylamino)pyridin-3-OL, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C6H8N2O and features a pyridine ring substituted with a hydroxyl group and a methylamino group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor , particularly in pathways relevant to cancer and inflammation. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins.

1. Cancer Treatment

Several studies suggest that this compound derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, compounds derived from this structure have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

2. Neuropharmacology

The compound's structural resemblance to neurotransmitters positions it as a candidate for treating neurological disorders. Preliminary findings indicate potential efficacy as a modulator of glutamate receptors, which are crucial in conditions like Parkinson's disease .

Study on Anticancer Activity

A study published in Nature evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells .

Neuroprotective Effects

In a preclinical model of Parkinson's disease, derivatives of this compound showed promise in reducing l-DOPA-induced dyskinesia. The study highlighted the compound's role as a negative allosteric modulator of mGluR5 receptors, suggesting its potential for alleviating motor symptoms associated with dopaminergic therapies .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.